Cas no 19673-81-5 (Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate)

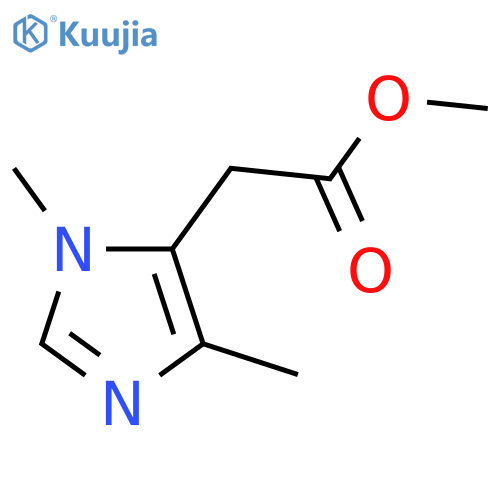

19673-81-5 structure

商品名:Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

- Methyl2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

- 19673-81-5

-

- インチ: InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3

- InChIKey: CBYTXUZNJYRMQK-UHFFFAOYSA-N

- ほほえんだ: CC1=C(CC(=O)OC)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 168.089877630g/mol

- どういたいしつりょう: 168.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 44.1Ų

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A069004647-1g |

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |

19673-81-5 | 95% | 1g |

$638.60 | 2023-09-02 | |

| Chemenu | CM186736-1g |

methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |

19673-81-5 | 95% | 1g |

$720 | 2021-08-05 | |

| Chemenu | CM186736-1g |

methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate |

19673-81-5 | 95% | 1g |

$595 | 2023-02-17 |

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

19673-81-5 (Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬